molecular formula C11H9N3O3 B4744208 N'-(Furan-2-carbonyl)isonicotinohydrazide CAS No. 27293-28-3

N'-(Furan-2-carbonyl)isonicotinohydrazide

Cat. No.: B4744208
CAS No.: 27293-28-3
M. Wt: 231.21 g/mol
InChI Key: VQFTWLMWVKAICR-UHFFFAOYSA-N
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Description

N'-(Furan-2-carbonyl)isonicotinohydrazide is a Schiff base derived from isonicotinic hydrazide (isoniazid) and furan-2-carboxylic acid. Its structure features a hydrazide linkage (-CONH-NH-) bridging the isonicotinoyl group and the furan-2-carbonyl moiety. Its derivatives are widely studied for structural modifications to enhance bioactivity and physicochemical properties .

Properties

IUPAC Name

N'-(furan-2-carbonyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-10(8-3-5-12-6-4-8)13-14-11(16)9-2-1-7-17-9/h1-7H,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQFTWLMWVKAICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950019
Record name N-[(Furan-2-yl)(hydroxy)methylidene]pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27293-28-3
Record name Hydrazine, 1-(2-furoyl)-2-isonicotinoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027293283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(Furan-2-yl)(hydroxy)methylidene]pyridine-4-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N’-(Furan-2-carbonyl)isonicotinohydrazide typically involves the reaction of furan-2-carboxylic acid with isoniazid. One common method uses 2-methyl-6-nitrobenzoic anhydride (MNBA) and 4-dimethylaminopyridine (DMAP) as coupling agents in dichloromethane at room temperature. This reaction yields the compound in high purity and with a good percentage yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

N’-(Furan-2-carbonyl)isonicotinohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The furan ring and isonicotinohydrazide moiety can undergo substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(Furan-2-carbonyl)isonicotinohydrazide typically involves the reaction of furan-2-carboxylic acid derivatives with isoniazid under specific conditions. For instance, a study reported the successful synthesis of a related compound using a catalytic reaction with 4-dimethylaminopyridine (DMAP) and dichloromethane, yielding a product with good binding affinity for cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent .

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in pharmacology:

  • Anticancer Activity : Research has shown that furan-based compounds can exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives similar to this compound have been tested against lung (A549), gastric (BGC823), and esophageal (Eca109) cancer cell lines, demonstrating dose-dependent anti-proliferative activities . The mechanisms often involve apoptosis induction and modulation of key apoptotic proteins .
  • Antimicrobial Properties : Compounds in the hydrazide-hydrazone class, including those derived from furan, have shown promising antimicrobial activities against various pathogens. Studies indicate that these compounds can inhibit bacterial growth effectively, suggesting their potential use in treating infections caused by resistant strains .
  • Anti-inflammatory Effects : Molecular docking studies suggest that this compound may inhibit COX-2, an enzyme involved in inflammation pathways. This positions the compound as a candidate for developing new anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of furan-based hydrazides:

Study Compound Biological Activity Cell Lines Tested IC50 Values
N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazideCOX-2 InhibitionNot specifiedBinding affinity -7.89 kcal/mol
Various furan derivativesAnticancerA549, BGC823, Eca1096.5–18.3 µM
Hydrazone derivativesAntimicrobialVarious pathogensZOI = 21 mm against P. aeruginosa
Cu(II) complex of furan derivativeAnticancerAGS, SW174Enhanced activity compared to ligands

Mechanism of Action

The mechanism of action of N’-(Furan-2-carbonyl)isonicotinohydrazide involves its interaction with specific molecular targets and pathways. For example, molecular docking studies have shown that the compound has a good binding affinity for cyclooxygenase-2 (COX-2) protein, suggesting its potential as a COX-2 inhibitor . This interaction may involve hydrophobic interactions and π–sigma and π–alkyl interactions with specific amino acid residues in the protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Ring

a) N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazide
  • Structural Difference : Incorporation of a bromine atom at the 5-position of the furan ring.
  • Impact: Electronic Effects: Bromine's electron-withdrawing nature increases electrophilicity, altering redox properties and ligand-metal coordination . Bioactivity: Enhanced cytotoxicity in docking studies compared to the non-brominated analogue, suggesting improved binding to biological targets (e.g., viral proteases) . Spectroscopic Data: Distinct IR peaks at 750 cm⁻¹ (C-Br stretch) and NMR shifts (δ 7.8 ppm for furan-H) confirm structural modification .
b) N'-(5-Nitrofuran-2-carbonyl)isonicotinohydrazide
  • Structural Difference: Nitro group (-NO₂) at the 5-position of the furan ring.
  • Impact :
    • Antioxidant Activity : Nitro substitution enhances radical scavenging capacity due to increased electron delocalization .
    • Antibacterial Efficacy : Shows superior activity against Staphylococcus aureus (MIC: 8 µg/mL) compared to the parent compound (MIC: 32 µg/mL) .

Modifications in the Hydrazide Linkage

a) N'-(Furan-2-ylmethylene)isonicotinohydrazide (FINH)
  • Structural Difference : Replacement of the carbonyl group (-CO-) with a methylene group (-CH₂-).
  • Impact :
    • Coordination Chemistry : Acts as a neutral bidentate ligand via azomethine-N and carbonyl-O, forming stable Cu(II) complexes with distorted octahedral geometry .
    • Antimicrobial Activity : Cu-FINH complexes exhibit moderate activity against E. coli (ZOI: 12 mm) but lower efficacy than carbonyl-containing analogues .
b) N'-(Phenylmethylene)isonicotinohydrazide
  • Structural Difference : Substitution of the furan ring with a phenyl group.
  • Impact :
    • Corrosion Inhibition : Higher EHOMO (-5.2 eV) and lower ELUMO (-1.8 eV) values compared to furan derivatives (EHOMO: -5.5 eV, ELUMO: -2.1 eV), indicating superior electron donation and corrosion inhibition efficiency (94.7% vs. 78.5%) .

Enzyme Inhibition and Pharmacological Derivatives

a) Alkaline Phosphatase (AP) Inhibitors
  • Key Derivatives: (E)-N'-(4-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide: IC₅₀ = 0.45 µM against bovine tissue-nonspecific AP (b-TNAP) . (E)-N'-(4-Chlorobenzylidene)isonicotinohydrazide: IC₅₀ = 0.32 µM against calf intestinal AP (c-IAP) .
  • Comparison : Furan derivatives generally show lower AP inhibition than aromatic benzylidene analogues, highlighting the role of substituent hydrophobicity .
b) Anti-Tubercular Analogues
  • Nitro-Substituted Benzothiazoles :
    • 5-Nitro derivatives : MIC = 0.8 µg/mL against Mycobacterium tuberculosis H37Rv .
    • 4-Nitro derivatives : Reduced activity (MIC = 3.2 µg/mL), emphasizing the importance of nitro group positioning .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogues

Compound Melting Point (°C) Solubility (Ethanol) λ_max (UV, nm) Notable Bioactivity
N'-(Furan-2-carbonyl)isonicotinohydrazide 210–212 High 280 Moderate antimicrobial activity
N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazide 198–200 Moderate 295 Cytotoxicity (IC₅₀: 12 µM)
N'-(5-Nitrofuran-2-carbonyl)isonicotinohydrazide 225–227 Low 310 Antioxidant (EC₅₀: 18 µM)
N'-(Phenylmethylene)isonicotinohydrazide 185–187 High 265 Corrosion inhibition (94.7%)

Table 2: Computational Parameters (DFT Studies)

Compound EHOMO (eV) ELUMO (eV) ΔE (eV)
This compound -5.5 -2.1 3.4
N'-(5-Bromofuran-2-carbonyl)isonicotinohydrazide -5.3 -1.9 3.4
N'-(Phenylmethylene)isonicotinohydrazide -5.2 -1.8 3.4

Biological Activity

N'-(Furan-2-carbonyl)isonicotinohydrazide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of furan-2-carboxylic acid with isoniazid, often facilitated by catalysts such as 4-dimethylaminopyridine (DMAP). The synthesis typically yields a colorless solid, confirmed through various spectroscopic techniques including NMR and mass spectrometry .

Biological Activities

1. Antimicrobial Activity
this compound has been shown to possess significant antimicrobial properties. For instance, studies indicate that derivatives of isonicotinoylhydrazones exhibit potent activity against Mycobacterium tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MICs) comparable to established drugs like isoniazid .

2. Antitumor Activity
Research has highlighted the antiproliferative effects of this compound against various cancer cell lines. Molecular docking studies suggest that it interacts effectively with cyclooxygenase-2 (COX-2), a target implicated in cancer progression, showing a binding affinity that supports its potential as a COX-2 inhibitor .

Study 1: Antimycobacterial Activity

In one study, this compound was evaluated for its effectiveness against M. tuberculosis. The compound demonstrated significant inhibition of bacterial growth, with MIC values suggesting it could serve as a lead compound for further development in tuberculosis treatment .

Study 2: Anticancer Potential

Another investigation focused on the antiproliferative activity of various derivatives of isonicotinoylhydrazones, including this compound. The results indicated that these compounds exhibited IC50 values ranging from 0.5 to 3.2 µM against human cancer cell lines such as HepG2 and HCT-116, indicating strong anticancer potential .

Data Tables

Activity Type Cell Line / Pathogen IC50/MIC (µM) Reference
AntimycobacterialMycobacterium tuberculosis< 10
AntiproliferativeHepG20.5 - 3.2
HCT-1160.5 - 3.2

The biological activity of this compound can be attributed to its ability to interact with specific proteins involved in cellular processes:

  • COX-2 Inhibition : The compound binds to COX-2, inhibiting its activity and potentially reducing inflammation and tumor growth.
  • ROS Generation : Studies indicate that certain derivatives induce reactive oxygen species (ROS), leading to apoptosis in cancer cells by modulating apoptotic pathways through proteins like caspase-3 and Bcl-2 .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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